molecular formula C8H10O4 B1310804 2,5-Dimethyl-2,4-hexadienedioic acid CAS No. 20514-41-4

2,5-Dimethyl-2,4-hexadienedioic acid

Cat. No.: B1310804
CAS No.: 20514-41-4
M. Wt: 170.16 g/mol
InChI Key: HVMNFKUBOVSQCO-GGWOSOGESA-N
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Description

Historical Context and Structural Significance of Conjugated Dienedioic Acids

The study of conjugated dienedioic acids is rooted in the broader history of dicarboxylic acids and diene chemistry. Muconic acid (2,4-hexadienedioic acid), the parent compound of this class, has been a subject of scientific inquiry due to its presence in biological pathways and its potential as a bio-based chemical feedstock. researchgate.net The defining structural feature of these molecules is the presence of two carboxylic acid groups connected by a conjugated system of double bonds. This arrangement confers a planar and relatively rigid structure, along with specific electronic properties that are crucial for their reactivity, particularly in polymerization reactions.

Conjugated dienes, in general, are known for their participation in cycloaddition reactions, most notably the Diels-Alder reaction, and for their ability to be polymerized into materials with unique properties. google.commdpi.com The dicarboxylic acid functionality adds another dimension, allowing for the formation of polyesters and polyamides. The stereochemistry of the double bonds (cis vs. trans) also plays a critical role in the physical properties of both the monomer and the resulting polymer. researchgate.net

Rationale for Academic Investigation of 2,5-Dimethyl-2,4-hexadienedioic Acid

Academic interest in this compound stems from its potential to serve as a modified monomer for the creation of novel polymers. The introduction of methyl groups onto the muconic acid backbone is expected to alter the physical and chemical properties of the resulting polymers in several ways:

Modified Polymer Properties: The methyl groups can increase the hydrophobicity and solubility of the monomer in organic solvents. In the resulting polymer, these groups can affect the material's glass transition temperature, crystallinity, and mechanical strength.

Enhanced Stability: The methyl substituents may also influence the electronic properties and stability of the conjugated system.

Bio-based Feedstock Potential: As with muconic acid, there is interest in developing sustainable, bio-based routes for the production of its derivatives. While research into the biocatalytic synthesis of various substituted muconic acids is ongoing, the specific pathways for this compound are less established. rsc.orgrsc.org

The compound has been identified in trace amounts in complex mixtures such as Baijiu, a traditional Chinese liquor, suggesting potential formation pathways in fermentation processes. nih.govresearchgate.net This observation opens up avenues for exploring its natural occurrence and potential biotechnological production.

Below is a data table summarizing the basic properties of this compound.

PropertyValue
CAS Number 20514-41-4
Molecular Formula C8H10O4
Molecular Weight 170.16 g/mol
IUPAC Name (2E,4E)-2,5-dimethylhexa-2,4-dienedioic acid
Canonical SMILES CC(=CC=C(C)C(=O)O)C(=O)O
InChI Key HVMNFKUBOVSQCO-GGWOSOGESA-N

Data sourced from PubChem and other chemical databases. uni.lu

Overview of Current Research Trajectories and Challenges

Current research involving this compound is still in a nascent stage, with several key trajectories and challenges.

Research Trajectories:

Polymer Synthesis: A primary research direction is the use of this compound as a monomer for the synthesis of novel polyesters and polyamides. The goal is to create materials with tailored properties, such as improved thermal stability or altered mechanical characteristics, due to the presence of the methyl groups.

Biocatalytic Synthesis: Efforts are being made to develop sustainable methods for producing substituted muconic acids, and these could potentially be adapted for this compound. researchgate.netrsc.org This involves the discovery and engineering of enzymes and microbial pathways that can convert simple sugars or other renewable feedstocks into the target molecule. nih.govnih.gov

Challenges:

Synthesis and Purification: The chemical synthesis of substituted dienes can be challenging, often resulting in mixtures of stereoisomers that are difficult to separate. researchgate.net Developing stereoselective synthetic routes to obtain pure (2E,4E) or other specific isomers of this compound is a significant hurdle.

Limited Availability: The compound is not widely available commercially, which restricts extensive research into its applications. The development of efficient and scalable synthetic methods is crucial to overcoming this limitation.

Polymerization Studies: A thorough investigation into the polymerization behavior of this compound is needed. This includes understanding how the methyl groups affect the reaction kinetics and the properties of the resulting polymers.

The following table presents a comparative overview of the parent compound, muconic acid, and its 2,5-dimethyl derivative.

FeatureMuconic AcidThis compound
Structure Contains a simple hexadienedioic acid backbone.The hexadienedioic acid backbone is substituted with two methyl groups at the 2 and 5 positions.
Potential Polymer Properties Forms polymers that are being investigated as bio-based alternatives to PET (polyethylene terephthalate).Expected to form polymers with increased hydrophobicity and potentially different thermal and mechanical properties.
Synthesis Can be produced through both chemical and established biotechnological routes. nih.govSynthesis is less established, with challenges in stereocontrol and scalability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E)-2,5-dimethylhexa-2,4-dienedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-5(7(9)10)3-4-6(2)8(11)12/h3-4H,1-2H3,(H,9,10)(H,11,12)/b5-3+,6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMNFKUBOVSQCO-GGWOSOGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=C(C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C(\C(=O)O)/C)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20514-41-4
Record name 2,5-Dimethyl-2,4-hexadienedioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020514414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Advanced Methodologies for the Synthesis of 2,5 Dimethyl 2,4 Hexadienedioic Acid and Its Structural Analogues

Chemo-selective Synthesis Strategies for Dienedioic Acid Scaffolds

Chemo-selective synthesis of dienedioic acids requires precise control over the formation of the carbon-carbon double bonds and the introduction of carboxylic acid functionalities. Recent advancements in catalysis and reaction engineering have enabled the development of sophisticated methods to achieve these goals with high efficiency and selectivity.

Development of Novel Carbon-Carbon Bond Forming Reactions

The construction of the C6 backbone of dienedioic acids is a critical step in their synthesis. Modern organic synthesis offers a variety of powerful carbon-carbon bond-forming reactions that can be adapted for this purpose.

The Heck reaction , a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a versatile tool for creating substituted alkenes. alevelchemistry.co.ukquizlet.com In the context of dienedioic acid synthesis, a directed Heck-decarboxylate coupling has been demonstrated as a viable strategy. nih.govresearchgate.net This approach utilizes a dienedioic acid as a diene building block, where the carboxylic acid group acts as a directing group to control regioselectivity and promote the reaction. nih.govresearchgate.net This methodology allows for the late-stage functionalization of complex molecules and the construction of various diene products. nih.govresearchgate.net

Another powerful technique is olefin metathesis , which involves the redistribution of alkene bonds catalyzed by transition metal complexes. quizlet.com Ring-closing metathesis of a suitable diene precursor can be employed to form a cyclic intermediate, which upon further transformation can yield the desired dienedioic acid scaffold. quizlet.com

The Diels-Alder reaction , a cycloaddition between a conjugated diene and a dienophile, provides a pathway to construct six-membered rings with defined stereochemistry. alevelchemistry.co.uk A carefully designed Diels-Alder reaction could be a key step in a multi-step synthesis of 2,5-dimethyl-2,4-hexadienedioic acid, establishing the core structure that can be subsequently functionalized. alevelchemistry.co.uk

Below is a table summarizing key carbon-carbon bond forming reactions applicable to dienedioic acid synthesis.

ReactionCatalyst/ReagentsDescriptionKey Advantages
Heck Reaction Palladium catalyst, baseCouples an unsaturated halide with an alkene to form a substituted alkene.High functional group tolerance, good stereocontrol.
Olefin Metathesis Ruthenium or Molybdenum catalystsRearranges carbon-carbon double bonds between two alkenes.Efficient for forming complex cyclic and acyclic systems.
Diels-Alder Reaction Thermal or Lewis acid catalysisA [4+2] cycloaddition between a conjugated diene and a dienophile.Excellent stereocontrol, forms six-membered rings.

Stereocontrolled Approaches to (E,E)- and (Z,Z)-Isomers

The geometry of the double bonds in dienedioic acids significantly influences their physical and chemical properties. Therefore, the stereocontrolled synthesis of specific isomers, such as the (E,E) and (Z,Z) forms of this compound, is of great importance.

Various strategies have been developed for the stereoselective synthesis of substituted dienes. The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction , are classic methods for alkene synthesis that can provide good control over the E/Z selectivity. By choosing the appropriate phosphonium (B103445) ylide or phosphonate (B1237965) ester and reaction conditions, one can favor the formation of either the (E) or (Z) isomer.

Pericyclic reactions, beyond the Diels-Alder reaction, can also offer stereocontrol. For instance, thermal rearrangement reactions of certain donor-acceptor dienes have been shown to produce Z-dienes with excellent stereoselectivity. nih.gov

Furthermore, stereospecific cross-coupling reactions of vinyl precursors with defined stereochemistry can be employed. For example, the coupling of a (Z)-vinyl halide with a suitable coupling partner can proceed with retention of configuration to yield a (Z)-configured product.

The table below outlines some methodologies for stereocontrolled alkene synthesis.

MethodReagentsOutcome
Wittig Reaction Phosphonium ylide, carbonyl compoundCan be tuned to favor either (E) or (Z) alkene formation.
Horner-Wadsworth-Emmons Reaction Phosphonate ester, base, carbonyl compoundGenerally provides higher (E)-selectivity than the Wittig reaction.
Pericyclic Rearrangements Heat or lightCan lead to highly stereoselective formation of specific isomers.

Biocatalytic and Enzymatic Routes for Sustainable Production

The quest for more environmentally friendly and sustainable chemical processes has driven the development of biocatalytic and enzymatic routes for the production of dienedioic acids. These methods utilize enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild reaction conditions.

Enzyme Screening and Engineering for Targeted Synthesis

A significant focus in the biocatalytic production of dienedioic acids has been on muconic acid. rsc.orgbohrium.comrsc.org The key enzymes in these pathways are often dioxygenases, which catalyze the ring-opening of aromatic precursors like catechol. rsc.orgbohrium.comrsc.org For the synthesis of substituted muconic acids, such as this compound, a similar strategy could be envisioned starting from a suitably substituted aromatic precursor.

The process begins with enzyme screening to identify naturally occurring enzymes with the desired activity. Once a candidate enzyme is identified, protein engineering techniques, such as directed evolution and rational design, can be used to improve its properties, including substrate specificity, activity, and stability. For example, a catechol 1,2-dioxygenase could be engineered to accept 3,6-dimethylcatechol as a substrate to produce 2,5-dimethyl-cis,cis-muconic acid.

The following table summarizes key enzymes and their roles in the biocatalytic synthesis of muconic acid, which can serve as a model for the production of its derivatives.

EnzymeFunctionPrecursorProduct
Catechol 1,2-dioxygenaseAromatic ring cleavageCatecholcis,cis-Muconic acid
Protocatechuate 3,4-dioxygenaseAromatic ring cleavageProtocatechuic acidβ-Carboxy-cis,cis-muconic acid

Process Optimization for Bio-based Dienedioic Acid Production

Once a suitable biocatalyst is developed, the next step is to optimize the production process to maximize yield, titer, and productivity. This involves several aspects of metabolic and process engineering.

Metabolic engineering of the host microorganism (often Escherichia coli or Saccharomyces cerevisiae) is crucial to channel the metabolic flux towards the desired product. This can involve overexpressing genes in the biosynthetic pathway, deleting competing pathways, and alleviating feedback inhibition.

Retrosynthetic Analysis and Precursor Chemistry

Retrosynthetic analysis is a powerful strategy for planning the synthesis of a target molecule by working backward from the product to simpler, commercially available starting materials. youtube.comias.ac.inamazonaws.com

For this compound, a primary disconnection can be made at the carbon-carbon double bonds. A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnection 1 (Oxidation): The two carboxylic acid groups can be envisioned as arising from the oxidation of a precursor with methyl groups or other functional groups at the 2 and 5 positions. A likely precursor is 2,5-dimethyl-2,4-hexadiene (B125384) .

Precursor 1: 2,5-Dimethyl-2,4-hexadiene

Disconnection 2 (Condensation/Coupling): The diene backbone of 2,5-dimethyl-2,4-hexadiene can be formed through a condensation or coupling reaction. One possibility is the self-condensation of acetone (B3395972) or the reaction of acetone with a suitable C2 synthon. A more controlled approach would involve the coupling of two C4 units. For example, a Wittig-type reaction between an appropriate phosphonium ylide derived from a C4 carbonyl compound and another C4 carbonyl compound.

Precursors 2: Acetone, or other C4 carbonyl compounds.

This retrosynthetic analysis suggests that readily available and inexpensive starting materials like acetone could potentially be used to construct the carbon skeleton of this compound. The subsequent challenge lies in the selective oxidation of the terminal methyl groups of the diene precursor to carboxylic acids without affecting the double bonds.

Mechanistic Elucidation of Reactions Involving 2,5 Dimethyl 2,4 Hexadienedioic Acid

Pathways of Oxidative Degradation and Transformation in Complex Systems

The conjugated double bond system in 2,5-dimethyl-2,4-hexadienedioic acid is susceptible to attack by various oxidizing agents, leading to a range of degradation products. The nature of these products and the pathways of their formation are highly dependent on the oxidant and reaction conditions.

Identification of Reactive Intermediates in Degradation Processes

The oxidative degradation of this compound is expected to proceed through several reactive intermediates.

Ozonolysis: Reaction with ozone is a powerful method for cleaving carbon-carbon double bonds. wikipedia.orglibretexts.orgbyjus.com The initial step involves the 1,3-dipolar cycloaddition of ozone to one of the double bonds to form a primary ozonide (molozonide). This intermediate is unstable and rapidly rearranges to a more stable secondary ozonide. Subsequent workup of the ozonide determines the final products. Reductive workup (e.g., with dimethyl sulfide or zinc) would yield aldehydes or ketones, while oxidative workup (e.g., with hydrogen peroxide) would produce carboxylic acids. masterorganicchemistry.com Given the substitution pattern of this compound, ozonolysis would lead to the fragmentation of the carbon backbone.

Epoxidation: Peroxy acids can react with the double bonds to form epoxides. Due to the electron-withdrawing nature of the carboxylic acid groups, the double bonds are less nucleophilic than in simple alkenes, potentially requiring stronger peroxy acids or harsher reaction conditions. The formation of a diepoxide is also possible with a sufficient amount of the oxidizing agent.

Hydroxyl Radical Attack: In biological or environmental systems, highly reactive hydroxyl radicals (•OH) can add to the double bonds. nist.gov This addition would generate a carbon-centered radical intermediate, which can then react further with molecular oxygen to form a peroxyl radical. Subsequent reactions of the peroxyl radical can lead to a variety of oxygenated products, including hydroperoxides, alcohols, and carbonyl compounds, initiating a cascade of oxidative degradation. youtube.com

Singlet Oxygen Addition: Singlet oxygen (¹O₂) can react with conjugated dienes via a [4+2] cycloaddition (Diels-Alder type) reaction to form endoperoxides. acs.orgwikipedia.orgresearchgate.net This is a common reaction for cyclic dienes, but can also occur with acyclic dienes that can adopt the necessary s-cis conformation. The resulting endoperoxide can be a relatively stable intermediate but can undergo further reactions upon heating or catalysis.

Kinetic and Thermodynamic Aspects of Degradation Reactions

The degradation of this compound will be governed by both kinetic and thermodynamic factors. libretexts.orglibretexts.orgchadsprep.com

Kinetic vs. Thermodynamic Control: In many reactions of conjugated dienes, a competition exists between the formation of the kinetic and thermodynamic products. For instance, in electrophilic additions, the 1,2-addition product is often formed faster (kinetic control) because it proceeds through a more stable carbocation intermediate (if applicable). However, the 1,4-addition product is often more thermodynamically stable. masterorganicchemistry.com The reaction temperature is a critical factor; lower temperatures favor the kinetic product, while higher temperatures allow for equilibrium to be established, favoring the thermodynamic product. masterorganicchemistry.com

Reaction Rates: The rates of oxidative degradation will depend on the concentration and reactivity of the oxidizing species. The electron-withdrawing carboxylic acid groups are expected to decrease the electron density of the diene system, thereby reducing the rate of reaction with electrophilic oxidants compared to unsubstituted dienes.

The table below summarizes the expected intermediates and products from various oxidative degradation pathways.

Oxidizing AgentReactive Intermediate(s)Expected Final Product(s) (after appropriate workup)
Ozone (O₃)Molozonide, OzonideCarboxylic acids, Aldehydes, Ketones
Peroxy acids (RCO₃H)Epoxide, DiepoxideDiols, Tetrols
Hydroxyl Radical (•OH)Carbon-centered radical, Peroxyl radicalHydroxylated and carbonylated derivatives
Singlet Oxygen (¹O₂)EndoperoxideUnsaturated bicyclic ethers with peroxide linkage

Radical Chemistry of Dienedioic Acid Systems

The conjugated system of this compound is also susceptible to radical reactions. pharmaguideline.com

Generation and Reactivity of Radical Species

Radical species can be generated by various methods, including:

Initiator-induced radical addition: In the presence of a radical initiator, species like HBr can add to the diene system via a radical mechanism. masterorganicchemistry.com The bromine radical (Br•) would add to one of the terminal carbons of the diene to form a resonance-stabilized allylic radical.

Hydrogen abstraction: A strong radical could abstract a hydrogen atom from one of the methyl groups, although this is generally less favorable than addition to the double bond unless the attacking radical is highly selective.

The resulting allylic radical intermediate is stabilized by resonance, with the unpaired electron delocalized over three carbon atoms. This delocalization dictates the regioselectivity of the subsequent propagation step.

Role in Intermolecular and Intramolecular Processes

Intermolecular Reactions: The radical intermediates can participate in intermolecular chain propagation reactions. For example, the allylic radical formed from HBr addition would abstract a hydrogen atom from another HBr molecule to form the final product and regenerate a bromine radical. lumenlearning.com Due to the resonance stabilization of the intermediate, 1,4-addition is often the major pathway in radical additions to conjugated dienes. pharmaguideline.com

Intramolecular Reactions: While less common for this specific substrate, under certain conditions, intramolecular radical cyclization could occur if a suitable radical acceptor is present within the molecule or if the reaction is performed in a solvent that promotes such pathways. For this compound itself, intramolecular radical reactions are not immediately obvious without the introduction of other functional groups.

Cycloaddition and Addition Reactions of the Conjugated Diene System

The conjugated diene of this compound is a prime candidate for cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com

Diels-Alder Reaction: This [4+2] cycloaddition reaction involves the reaction of the conjugated diene with a dienophile (an alkene or alkyne) to form a six-membered ring. youtube.comyoutube.com For this compound to act as the diene, it must adopt an s-cis conformation. The presence of the methyl and carboxyl groups on the diene will influence the stereoselectivity and regioselectivity of the reaction. The electron-withdrawing carboxylic acid groups will make it a more electron-poor diene, favoring reactions with electron-rich dienophiles (an inverse-electron-demand Diels-Alder reaction).

Addition of Halogens: Halogens such as bromine (Br₂) can add across the conjugated system. libretexts.org Similar to electrophilic addition, this can result in both 1,2- and 1,4-addition products. The reaction proceeds through a cyclic bromonium ion intermediate, and the product distribution can be influenced by reaction conditions.

Analogy to Muconic Acid: The reactivity of this compound in cycloaddition reactions can be compared to that of muconic acid. Studies on muconic acid have shown that its isomers can undergo Diels-Alder reactions with dienophiles like ethylene (B1197577) to produce cyclohexene dicarboxylic acids. google.comrsc.org Isomerization of the double bonds (e.g., from cis,cis to trans,trans) can be crucial for achieving the necessary s-cis conformation for the reaction to proceed efficiently. researchgate.netresearchgate.net

The following table outlines potential cycloaddition and addition reactions.

ReactantReaction TypeExpected Product
Electron-rich alkeneInverse-electron-demand Diels-AlderSubstituted cyclohexene dicarboxylic acid
Bromine (Br₂)Electrophilic AdditionDibromo-dimethyl-hexenedioic acid (1,2- and 1,4-adducts)

Isomerization Mechanisms and Stereochemical Control in Reactions Involving this compound

The isomerization of this compound is a critical aspect of its chemistry, dictating the geometric and stereochemical arrangement of the molecule. The presence of methyl groups at the 2 and 5 positions introduces chiral centers, leading to a variety of possible stereoisomers. This section explores the mechanisms governing the isomerization of the carbon-carbon double bonds and the strategies for controlling the stereochemical outcome of these transformations.

The geometric isomers of this compound are primarily the (2Z,4Z), (2E,4Z), and (2E,4E) forms. Generally, the trans,trans ((2E,4E)) isomer is the most thermodynamically stable due to reduced steric hindrance. The isomerization process involves the conversion of the less stable cis isomers to the more stable trans configuration. This transformation can be induced through thermal or photochemical means, often with the aid of a catalyst.

Thermal Isomerization

Thermal isomerization typically requires elevated temperatures and can be accelerated by catalysts. The mechanism often proceeds through a series of equilibria, converting the (2Z,4Z) isomer to the (2E,4Z) intermediate, which then isomerizes to the final (2E,4E) product.

The table below summarizes the expected trend in isomer distribution under thermal equilibrium, based on the principles of thermodynamic stability.

Isomer ConfigurationExpected Relative Abundance at Equilibrium
(2E,4E)-2,5-dimethyl-2,4-hexadienedioic acidHighest
(2E,4Z)-2,5-dimethyl-2,4-hexadienedioic acidIntermediate
(2Z,4Z)-2,5-dimethyl-2,4-hexadienedioic acidLowest

Photochemical Isomerization

Photochemical isomerization occurs upon absorption of light, which excites the molecule to an electronic excited state. In the excited state, the energy barrier for rotation around the double bonds is significantly lower than in the ground state. This allows for facile interconversion between the cis and trans isomers. Upon relaxation back to the ground state, a mixture of isomers is typically obtained. The composition of this photostationary state depends on the absorption spectra of the isomers and their quantum yields of isomerization. Lewis acids have been shown to influence the photochemical isomerization of conjugated dienoic esters, in some cases leading to selective E,Z isomerization. researchgate.net

Stereochemical Control

The methyl groups at the C2 and C5 positions of this compound are chiral centers. This means that in addition to the geometric isomerism of the double bonds, there are also multiple stereoisomers possible for each geometric isomer: (2R,5R), (2S,5S), (2R,5S), and (2S,5R). The (2R,5R) and (2S,5S) isomers are enantiomers of each other, as are the (2R,5S) and (2S,5R) isomers. The relationship between the (2R,5R) and (2R,5S) isomers is diastereomeric.

Controlling the stereochemistry during the synthesis or isomerization of this compound is a significant challenge. The stereochemical outcome of a reaction is often determined by the mechanism and the nature of the reactants, catalysts, and reaction conditions.

Substrate-Controlled Stereoselection: If the starting material for a reaction is a specific stereoisomer, the reaction may proceed in a way that retains or inverts the stereochemistry at one or both chiral centers. The steric hindrance and electronic properties of the methyl groups and carboxylic acid functionalities will play a crucial role in directing the approach of reagents.

Catalyst-Controlled Stereoselection: The use of chiral catalysts can introduce asymmetry into the reaction, leading to the preferential formation of one enantiomer or diastereomer over the others. While specific examples for this compound are not extensively documented, the principles of asymmetric catalysis are broadly applicable. For instance, in reactions involving the formation of the chiral centers, a chiral catalyst can create a diastereomeric transition state with a lower activation energy for the formation of one stereoisomer.

The following table outlines the possible stereoisomers for a given geometric configuration of this compound.

Geometric IsomerStereoisomer ConfigurationRelationship
(2E,4E)(2R,5R)Enantiomer of (2S,5S)
(2S,5S)Enantiomer of (2R,5R)
(2R,5S)Enantiomer of (2S,5R)
(2S,5R)Enantiomer of (2R,5S)
(2E,4Z)(2R,5R)Enantiomer of (2S,5S)
(2S,5S)Enantiomer of (2R,5R)
(2R,5S)Enantiomer of (2S,5R)
(2S,5R)Enantiomer of (2R,5S)
(2Z,4Z)(2R,5R)Enantiomer of (2S,5S)
(2S,5S)Enantiomer of (2R,5R)
(2R,5S)Enantiomer of (2S,5R)
(2S,5R)Enantiomer of (2R,5S)

Structural Characterization and Stereochemical Analysis of 2,5 Dimethyl 2,4 Hexadienedioic Acid

High-Resolution Spectroscopic Techniques for Isomer Differentiation

High-resolution nuclear magnetic resonance (NMR) spectroscopy is a cornerstone technique for the differentiation of the stereoisomers of 2,5-dimethyl-2,4-hexadienedioic acid. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.

In ¹H NMR spectroscopy, the chemical shifts of the vinylic protons and the methyl protons are particularly diagnostic. For the (2E,4E)-isomer, the two vinylic protons are chemically equivalent, as are the two methyl groups, leading to a simplified spectrum. In contrast, the (2Z,4Z)-isomer, while also possessing a high degree of symmetry, would be expected to show different chemical shifts for the vinylic and methyl protons compared to the (2E,4E)-isomer due to the different spatial orientations of the substituents. The (2E,4Z)-isomer, being unsymmetrical, will exhibit the most complex ¹H NMR spectrum, with distinct signals for each of the two vinylic protons and the two methyl groups.

The magnitude of the vicinal coupling constant (³J) between the vinylic protons is a powerful tool for assigning the stereochemistry of the double bonds. For a trans configuration (E), the coupling constant is typically in the range of 12-18 Hz, whereas for a cis configuration (Z), it is significantly smaller, generally between 6-12 Hz.

¹³C NMR spectroscopy complements the information from ¹H NMR. The chemical shifts of the carboxylic acid carbons, the vinylic carbons, and the methyl carbons are sensitive to the stereochemistry of the double bonds. The "gamma-gauche" effect is particularly useful, where a carbon atom that is in a gauche orientation to another carbon or heteroatom three bonds away will be shielded (shifted to a lower chemical shift) compared to an anti-orientation. This effect can help to distinguish between the E and Z isomers.

Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Isomers of this compound in a Protic Solvent.
IsomerProton/CarbonPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
(2E,4E)-COOH~12-13~170-175
=CH-~7.0-7.5~135-140
=C(CH₃)--~130-135
-CH₃~2.0-2.3~15-20
(2Z,4Z)-COOH~12-13~170-175
=CH-~6.5-7.0~133-138
=C(CH₃)--~132-137
-CH₃~1.9-2.2~18-23

Conformational Preferences and Dynamics of the Dienedioic Acid Backbone

The conformational flexibility of the this compound backbone is primarily dictated by rotation around the central C3-C4 single bond. This rotation gives rise to two main planar conformations for the diene system: the s-trans (antiperiplanar) and the s-cis (synperiplanar) conformations. youtube.comlibretexts.org In the s-trans conformation, the two double bonds are on opposite sides of the single bond, leading to a more extended structure. In the s-cis conformation, the double bonds are on the same side, resulting in a more compact, U-shaped arrangement.

For conjugated dienes, the s-trans conformation is generally more stable than the s-cis conformation due to reduced steric hindrance. libretexts.org The energy difference between these conformers is typically in the range of a few kcal/mol. libretexts.org The barrier to rotation around the C-C single bond in conjugated dienes is higher than in simple alkanes due to the partial double bond character of the single bond arising from π-electron delocalization. youtube.com This restricted rotation can lead to the existence of distinct conformers at lower temperatures.

In the case of this compound, the presence of bulky methyl and carboxylic acid groups at the ends of the diene system will significantly influence the conformational equilibrium. Steric interactions between these groups will likely further destabilize the s-cis conformation, making the s-trans conformer the overwhelmingly preferred geometry. Computational modeling, such as Density Functional Theory (DFT) calculations, can provide quantitative insights into the relative energies of the different conformers and the rotational energy barriers.

Vibrational Spectroscopy for Functional Group and Isomeric Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can also be used to differentiate between its stereoisomers.

The most characteristic vibrational modes are associated with the carboxylic acid groups and the C=C double bonds of the diene system. The O-H stretching vibration of the carboxylic acid dimer typically appears as a broad band in the region of 2500-3300 cm⁻¹ in the FTIR spectrum. The C=O stretching vibration gives rise to a strong absorption band around 1700 cm⁻¹. Conjugation with the C=C double bond can slightly lower this frequency.

The C=C stretching vibrations of the conjugated diene system are expected to appear in the region of 1600-1650 cm⁻¹. The symmetry of the molecule plays a crucial role in the infrared and Raman activity of these modes. For the centrosymmetric (2E,4E)-isomer, the symmetric C=C stretch is expected to be strong in the Raman spectrum and weak or absent in the FTIR spectrum, while the antisymmetric stretch will be strong in the FTIR spectrum. This principle of mutual exclusion for centrosymmetric molecules is a powerful tool for isomeric identification. The (2Z,4Z)-isomer, also possessing a center of symmetry, would exhibit similar behavior, although the exact frequencies of the C=C stretches may differ. The unsymmetrical (2E,4Z)-isomer would not be subject to the rule of mutual exclusion, and its C=C stretching modes would likely be active in both FTIR and Raman spectra.

Characteristic Vibrational Frequencies for this compound.
Vibrational ModeExpected Frequency Range (cm⁻¹)Notes
O-H stretch (H-bonded)2500 - 3300 (broad)Characteristic of carboxylic acid dimers.
C=O stretch1680 - 1710Strong intensity in FTIR.
C=C stretch (conjugated)1600 - 1650Intensity and activity depend on isomer symmetry.
C-O stretch1210 - 1320Strong in FTIR.
O-H bend (in-plane)1395 - 1440Medium intensity.
=C-H bend (out-of-plane)~970 for E-isomersCharacteristic for trans-disubstituted alkenes.

X-ray Crystallography of this compound and its Cocrystals/Derivatives

To date, a definitive single-crystal X-ray diffraction study for this compound has not been reported in the publicly available literature. Such a study would provide unambiguous proof of the molecular structure, including the stereochemistry of the double bonds and the preferred conformation in the solid state.

The formation of cocrystals, where this compound is co-crystallized with another molecule (a coformer), is a potential strategy to obtain crystalline material suitable for X-ray diffraction. The coformer can interact with the carboxylic acid groups through hydrogen bonding, potentially disrupting the typical dimeric structure and leading to different packing arrangements. The study of such cocrystals would not only confirm the molecular structure of the dienedioic acid but also provide insights into its intermolecular interaction capabilities. Similarly, the synthesis and crystallographic analysis of derivatives, such as its esters or amides, could provide valuable information about the geometry of the dienedioic acid backbone.

Natural Occurrence and Biosynthetic Pathways of 2,5 Dimethyl 2,4 Hexadienedioic Acid

Discovery and Distribution in Plant Extracts and Other Biological Sources

Recent phytochemical studies have identified 2,5-dimethyl-2,4-hexadienedioic acid as a constituent in a variety of plant species. Its discovery as a natural product is relatively recent and has been documented in the extracts of several medicinal and economically important plants. These findings suggest a wider distribution in the plant kingdom than previously known, although its presence is not ubiquitous.

The compound has been detected in the mesocarp of green coconuts (Cocos nucifera). semanticscholar.org Furthermore, it has been identified in the leaf extracts of Alchornea laxiflora, a medicinal herb. frontiersin.orgnih.govresearchgate.net Another source is the plant Ruellia tweediana, where it was also detected through chemical profiling. researchgate.netnih.gov Additionally, alcohol-based extracts of the fruit pulp of Adansonia digitata (baobab) have been shown to contain this dicarboxylic acid. apjonline.in The identification of this compound in these diverse plant sources underscores its role as a secondary metabolite, though its specific physiological function within these plants remains to be elucidated.

Below is an interactive data table summarizing the natural sources where this compound has been identified.

Plant SpeciesCommon NamePlant Part
Cocos nuciferaCoconutMesocarp (green)
Alchornea laxiflora-Leaves
Ruellia tweedianaMexican petuniaNot specified
Adansonia digitataBaobabFruit pulp

Advanced Chromatographic and Mass Spectrometric Approaches for Isolation and Purity Assessment

The identification and characterization of this compound in complex natural extracts have been largely dependent on the coupling of advanced chromatographic and mass spectrometric techniques. Gas Chromatography-Mass Spectrometry (GC-MS) has been the primary analytical tool cited in the literature for its detection in plant materials. semanticscholar.orgresearchgate.netresearchgate.netnih.gov

In a typical GC-MS analysis, the components of a mixture are first separated based on their volatility and interaction with the stationary phase of the gas chromatograph. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification by comparison with spectral libraries.

For the isolation and purity assessment of this compound, a multi-step approach would likely be employed. Initial extraction from the biological source would be followed by preliminary purification steps such as liquid-liquid extraction or solid-phase extraction to remove interfering substances. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, could then be utilized for the fine purification of the compound. google.com The purity of the isolated compound can be assessed by the symmetry of the chromatographic peak and confirmed by mass spectrometry, which would show a single molecular ion peak corresponding to the mass of this compound.

Postulated Biosynthetic Routes and Metabolic Engineering Strategies

Despite its identification in several plant species, the biosynthetic pathway of this compound has not yet been elucidated. The metabolic route leading to its formation in plants is currently unknown, and no specific enzymes or genetic pathways have been associated with its production. The structure of the molecule, with its dimethylated hexadiene backbone, suggests a complex biosynthesis that may involve pathways responsible for the formation of branched-chain fatty acids or terpenoid-like precursors. However, without experimental evidence, any proposed pathway remains speculative.

Consequently, due to the lack of a known biosynthetic pathway, there have been no metabolic engineering strategies developed to enhance the production of this compound in microbial or plant systems. Metabolic engineering efforts for the production of other dicarboxylic acids are well-documented, focusing on the manipulation of central carbon metabolism and the introduction of novel enzymatic activities to convert renewable feedstocks into valuable chemicals. nih.govpnas.orgnih.govacs.org Should the biosynthetic pathway of this compound be discovered in the future, similar metabolic engineering approaches could potentially be applied to develop sustainable production methods for this compound.

Advanced Materials Applications and Chemical Transformations of 2,5 Dimethyl 2,4 Hexadienedioic Acid

Polymerization Chemistry for Novel Polymeric Materials

The polymerization of 2,5-dimethyl-2,4-hexadienedioic acid offers a pathway to novel polymeric materials with potentially unique properties stemming from the conjugated diene system and the presence of methyl substituents. While specific studies on the polymerization of this particular monomer are not extensively documented, the principles of polyesterification and polyamidation, along with research on analogous dienedioic acids like muconic acid, provide a strong foundation for understanding its potential in polymer chemistry.

Homopolymerization and Copolymerization Studies

Homopolymerization of this compound can be achieved through condensation polymerization with diols to form polyesters or with diamines to form polyamides. The reaction typically proceeds at elevated temperatures, often with the use of a catalyst to facilitate the removal of water and drive the reaction toward high molecular weight polymers. The conjugated double bonds within the monomer backbone are expected to be retained in the resulting polymer, offering sites for subsequent cross-linking or functionalization.

Copolymerization represents a versatile strategy to tailor the properties of the resulting polymers. By incorporating this compound with other dicarboxylic acids or their esters, a wide range of aliphatic, semi-aromatic, or fully aromatic copolyesters and copolyamides can be synthesized. For instance, copolymerization with flexible aliphatic diacids could enhance the polymer's flexibility, while incorporation of aromatic diacids could improve its thermal stability and mechanical strength.

Enzymatic polymerization, particularly using lipases such as Candida antarctica lipase (B570770) B (CALB), presents a green and highly specific alternative to traditional chemical catalysis for producing polyesters from muconic acid derivatives. uni.lu This method often proceeds under milder reaction conditions, minimizing side reactions such as isomerization or cross-linking of the double bonds, thus yielding well-defined unsaturated polyesters. uni.lu It is plausible that similar enzymatic methods could be successfully applied to the polymerization of this compound and its esters.

The table below summarizes potential polymerization reactions involving this compound, based on established polymerization chemistry of dicarboxylic acids.

Polymerization TypeCo-monomerPotential PolymerKey Features
HomopolyesterificationDiol (e.g., ethylene (B1197577) glycol, 1,4-butanediol)Poly(alkylene 2,5-dimethyl-2,4-hexadienedioate)Unsaturated backbone, potential for cross-linking.
CopolyesterificationAliphatic diacid (e.g., adipic acid) + DiolAliphatic CopolyesterEnhanced flexibility and biodegradability.
CopolyesterificationAromatic diacid (e.g., terephthalic acid) + DiolSemi-aromatic CopolyesterImproved thermal and mechanical properties.
HomopolyamidationDiamine (e.g., hexamethylenediamine)Poly(alkylene 2,5-dimethyl-2,4-hexadienediamide)High thermal stability, potential for hydrogen bonding.
CopolyamidationAliphatic diamine + Aromatic diamineAliphatic-aromatic CopolyamideTailored mechanical properties and processability.

Structure-Property Relationships in Dienedioic Acid-based Polymers

The properties of polymers derived from this compound are intrinsically linked to their molecular structure. The presence of the rigid, conjugated diene unit in the polymer backbone is expected to increase the glass transition temperature (Tg) and enhance the thermal stability compared to analogous aliphatic polyesters or polyamides. The methyl substituents may further influence chain packing and crystallinity.

In copolyesters, the ratio of aliphatic to aromatic units is a critical determinant of the material's thermal properties and solid-state structure. Generally, increasing the aromatic content leads to higher melting points, greater thermal stability, and increased mechanical strength due to the rigidity of the benzene (B151609) rings. Conversely, a higher proportion of aliphatic segments results in greater flexibility and lower melting points.

The double bonds retained in the polymer backbone after polymerization of dienedioic acid monomers are a key feature, providing a handle for post-polymerization modification. uni.lu These sites can be used for cross-linking, which would transform a thermoplastic material into a thermoset with enhanced strength and solvent resistance, or for grafting other molecules to introduce specific functionalities. Research on muconic acid-based polyesters has shown that these materials possess excellent thermal stabilities and the unreacted alkene functionalities can be used for subsequent chain extension or copolymerization. nih.gov

The table below outlines the expected influence of structural features on the properties of polymers based on this compound.

Structural FeatureExpected Effect on Polymer Properties
Conjugated Diene BackboneIncreased rigidity, higher Tg, enhanced thermal stability.
Methyl SubstituentsMay hinder chain packing, potentially reducing crystallinity but could increase solubility.
Ester LinkagesSusceptible to hydrolysis, contributing to potential biodegradability.
Amide LinkagesStrong intermolecular hydrogen bonding, leading to high melting points and mechanical strength.
Copolymer CompositionAllows for fine-tuning of properties such as flexibility, thermal stability, and crystallinity.
Backbone UnsaturationProvides sites for cross-linking and functionalization.

Derivatization for Functional Molecules and Specialty Chemicals

The dicarboxylic acid functionality of this compound makes it a versatile platform for the synthesis of a variety of functional molecules and specialty chemicals through derivatization of its carboxyl groups.

Conversion to Value-Added Intermediates

The unique structure of this compound, featuring both carboxylic acid groups and a conjugated diene system, allows for its conversion into a range of value-added chemical intermediates.

Hydrogenation of the double bonds would yield 2,5-dimethyladipic acid, an aliphatic dicarboxylic acid that could be used as a monomer for polyesters and polyamides with properties differing from those derived from adipic acid due to the presence of the methyl groups. Selective reduction of the carboxylic acid groups, while preserving the diene, could lead to the corresponding diol, 2,5-dimethyl-2,4-hexadiene-1,6-diol, a potentially useful monomer and cross-linking agent.

Furthermore, the conjugated diene system can participate in cycloaddition reactions, such as the Diels-Alder reaction, providing a pathway to complex cyclic structures. This reactivity opens up possibilities for the synthesis of specialty chemicals for applications in pharmaceuticals, agrochemicals, and performance materials. The conversion of muconic acid to adipic acid or terephthalic acid are well-established examples of transforming a dienedioic acid into high-value platform chemicals. nist.gov

Supramolecular Chemistry and Self-Assembly of Dienedioic Acid Architectures

The presence of two carboxylic acid groups in this compound makes it an excellent building block for the construction of supramolecular architectures through hydrogen bonding. Carboxylic acids are well-known to form robust hydrogen-bonded dimers, and in the case of dicarboxylic acids, this can lead to the formation of extended one-dimensional chains or more complex two- and three-dimensional networks.

The self-assembly of linear dicarboxylic acids with conjugated backbones has been shown to form well-ordered monolayers at liquid-solid interfaces, driven by the formation of one-dimensional hydrogen-bonded rows. tcichemicals.com The specific packing and stability of these assemblies are influenced by the molecular structure, adsorption geometry, and adsorption energy. tcichemicals.com The rigid and linear nature of the 2,4-hexadienedioic backbone, combined with the directing influence of the terminal carboxylic acid groups, suggests that this compound could form similar well-defined supramolecular structures.

The methyl groups on the backbone would likely play a significant role in the self-assembly process by influencing the steric interactions between adjacent molecules, potentially leading to different packing arrangements compared to unsubstituted dienedioic acids.

In the context of crystal engineering, the predictable hydrogen-bonding patterns of carboxylic acids are utilized to design and construct crystalline solids with desired structures and properties. Co-crystallization of dicarboxylic acids with complementary molecules, such as pyridine (B92270) derivatives, can lead to the formation of complex supramolecular synthons and novel crystalline materials. The interplay of strong O-H···O and N-H···O hydrogen bonds, along with weaker C-H···O interactions, directs the assembly of these multi-component crystals. It is anticipated that this compound could be a valuable component in the design of such co-crystals, with the potential to form unique supramolecular architectures.

Computational and Theoretical Investigations of 2,5 Dimethyl 2,4 Hexadienedioic Acid

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

The electronic properties are also a key focus of these calculations. The distribution of electron density, for instance, can reveal the electrophilic and nucleophilic sites within the molecule, thereby predicting its reactivity towards other chemical species. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and its electronic excitation properties. A smaller gap generally suggests higher reactivity.

Illustrative Geometrical Parameters for 2,5-Dimethyl-2,4-hexadienedioic Acid (Calculated)

Parameter Value
C=C Bond Length ~1.34 Å
C-C Single Bond Length ~1.47 Å
C=O Bond Length ~1.21 Å
C-O Single Bond Length ~1.35 Å

Illustrative Electronic Properties for this compound (Calculated)

Property Value
HOMO Energy -6.5 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap 4.7 eV

Molecular Modeling of Reaction Energetics and Transition States

Molecular modeling plays a pivotal role in mapping the potential energy surfaces of chemical reactions involving this compound. By simulating the reaction pathways, it is possible to identify the transition states, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.

For instance, in a potential cycloaddition reaction, molecular modeling can be used to compare the energetics of a concerted versus a stepwise mechanism. nih.gov This involves locating the respective transition state structures and calculating their corresponding activation energies. The pathway with the lower activation energy is predicted to be the more favorable one. These computational studies provide a detailed understanding of the reaction mechanism that is often difficult to obtain through experimental methods alone.

Illustrative Reaction Energetics for a Hypothetical Reaction of this compound

Reaction Parameter Value (kcal/mol)
Activation Energy (Forward) 25
Activation Energy (Reverse) 40

Prediction of Spectroscopic Signatures for Experimental Validation

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which is invaluable for their experimental identification and characterization. nih.gov For this compound, theoretical calculations can generate predicted spectra for various analytical techniques, including infrared (IR), Raman, nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy.

IR and Raman Spectroscopy: Calculations of vibrational frequencies can predict the positions of absorption bands in the IR and Raman spectra. These are related to the stretching and bending modes of the different functional groups in the molecule, such as the C=O and O-H of the carboxylic acids and the C=C of the diene.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C nuclei. These predictions are based on the electronic environment of each nucleus and are crucial for interpreting experimental NMR spectra and confirming the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the absorption wavelengths in the UV-Vis spectrum. For a conjugated system like this compound, this can provide information about the π to π* transitions.

Illustrative Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Signature
IR Spectroscopy C=O stretch: ~1710 cm⁻¹; O-H stretch: ~3100 cm⁻¹ (broad)
¹H NMR Spectroscopy Vinyl H: ~6.0-7.5 ppm; Methyl H: ~2.0-2.5 ppm

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of chemical reactions due to its favorable balance of accuracy and computational cost. acs.org For this compound, DFT can be applied to study a variety of reactions, such as additions to the conjugated diene system, esterification of the carboxylic acid groups, or internal cyclizations.

DFT calculations allow for a detailed examination of the changes in electronic structure that occur during a reaction. nih.gov By analyzing the electron density, molecular orbitals, and electrostatic potential at various points along the reaction coordinate, researchers can gain a deep understanding of bond-forming and bond-breaking processes. This level of detail is critical for explaining observed product distributions and for designing new synthetic routes. For conjugated dienes, DFT is particularly useful in elucidating the regioselectivity and stereoselectivity of reactions. rsc.org

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.gov For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape. researchgate.net This involves simulating the motion of the atoms over a period of time, taking into account temperature and, potentially, a solvent environment.

MD simulations can reveal the different stable and metastable conformations of the molecule and the energy barriers between them. This is particularly important for understanding the flexibility of the carbon backbone and the rotational freedom of the carboxylic acid groups. The conformational preferences of the molecule can have a significant impact on its physical properties and its biological activity if it were to interact with a receptor. Ab initio molecular dynamics (AIMD) can be particularly useful in accounting for complex intermolecular interactions that stabilize various conformers. nih.gov

Future Research Directions and Translational Opportunities in 2,5 Dimethyl 2,4 Hexadienedioic Acid Chemistry

Integration of Artificial Intelligence and Machine Learning in Reaction Design

The synthesis of complex molecules like 2,5-Dimethyl-2,4-hexadienedioic acid can be a time-consuming and resource-intensive process. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this field by enabling rapid and efficient reaction design. mdpi.com

Predictive Modeling for Synthesis Routes: AI algorithms can be trained on vast datasets of known chemical reactions to predict viable synthetic pathways for novel compounds. For this compound, this could involve retrosynthesis algorithms that propose precursor molecules and reaction steps. mdpi.com These tools can analyze millions of potential routes, identifying those that are most likely to be successful, cost-effective, and environmentally benign.

Optimization of Reaction Conditions: Machine learning models can be employed to optimize reaction conditions, such as temperature, pressure, catalyst loading, and solvent choice. mdpi.com By analyzing experimental data, these models can identify the optimal parameters to maximize yield and minimize byproducts. This is particularly valuable for multi-step syntheses where the interplay of variables can be complex. For instance, in the oxidation of the precursor 2,5-dimethyl-2,4-hexadiene (B125384), an ML model could predict the ideal oxidant and catalyst combination for selective conversion to the desired dicarboxylic acid.

Table 1: Potential AI and Machine Learning Applications in the Synthesis of this compound

Application AreaAI/ML ToolPotential Impact
Retrosynthesis Planning Neural Networks, Graph-based modelsIdentification of novel and efficient synthetic routes from readily available starting materials.
Reaction Condition Optimization Bayesian Optimization, Random ForestMaximization of product yield and selectivity while minimizing energy consumption and waste.
Catalyst Discovery Generative Models, High-throughput screeningDesign of novel catalysts with enhanced activity and selectivity for specific transformations.
Property Prediction Quantitative Structure-Activity Relationship (QSAR)Estimation of the physicochemical and biological properties of derivatives of this compound, guiding synthesis efforts towards desired applications.

Development of Advanced Catalytic Systems for Efficient Transformations

Catalysis is at the heart of modern chemical synthesis, and the development of advanced catalytic systems is crucial for the efficient and selective production of this compound.

Homogeneous and Heterogeneous Catalysis: Research into both homogeneous and heterogeneous catalysts could yield significant improvements. For the oxidation of 2,5-dimethyl-2,4-hexadiene, transition metal complexes could offer high selectivity under mild conditions. Heterogeneous catalysts, such as supported metal nanoparticles or mixed metal oxides, could provide advantages in terms of catalyst recovery and reusability, which is critical for industrial applications. taylorfrancis.com The use of solid acid catalysts like zeolites and clays (B1170129) has already been explored for the synthesis of the diene precursor, suggesting their potential utility in subsequent transformations. taylorfrancis.com

Biocatalysis: Enzymes offer unparalleled selectivity and operate under environmentally friendly conditions. rug.nl The use of engineered enzymes, such as dioxygenases or oxidoreductases, could enable the direct and stereoselective conversion of precursors to this compound. rsc.orgresearchgate.net This approach aligns with the principles of green chemistry and can lead to the production of high-purity products.

Table 2: Potential Catalytic Systems for the Synthesis of this compound

Catalyst TypeExamplePotential TransformationAdvantages
Homogeneous Ruthenium or Iridium complexesSelective oxidation of 2,5-dimethyl-2,4-hexadieneHigh activity and selectivity, mild reaction conditions.
Heterogeneous Platinum nanoparticles on niobic acidHydrogenation of furan-based precursors to adipic acid analogues. rsc.orgEase of separation and recyclability, thermal stability.
Biocatalysts Engineered dioxygenasesDirect oxidation of aromatic precursors to muconic acid derivatives. rsc.orgHigh stereoselectivity, environmentally benign conditions.
Photocatalysts 9-CyanophenanthreneOxidative photodimerization of the precursor diene. oup.comUse of light as a renewable energy source, novel reaction pathways.

Exploration of Novel Biomimetic Synthesis Approaches

Nature provides a rich source of inspiration for the design of synthetic strategies. Biomimetic synthesis seeks to emulate the efficiency and selectivity of biological processes in the laboratory. nih.gov For this compound, this could involve mimicking enzymatic pathways that construct similar molecular architectures.

Inspired by Polyketide Synthesis: The biosynthesis of polyketides, a diverse class of natural products, involves the iterative condensation of simple carboxylic acid units. A biomimetic approach to this compound could involve the development of synthetic methods that mimic the key bond-forming steps in polyketide synthesis, potentially leading to a highly convergent and stereocontrolled route.

Enzyme-Inspired Catalysis: The design of small-molecule catalysts that mimic the active sites of enzymes is a burgeoning area of research. For example, iron-containing catalysts that mimic the function of dioxygenase enzymes could be developed for the selective oxidation of the diene precursor. This approach combines the selectivity of enzymes with the robustness and scalability of traditional chemical catalysts.

Applications in Sustainable Chemistry and Circular Economy Paradigms

The development of sustainable chemical processes is a global imperative. This compound can play a role in this transition by being derived from renewable feedstocks and serving as a monomer for recyclable polymers.

Bio-based Feedstocks: The precursor, 2,5-dimethyl-2,4-hexadiene, can potentially be synthesized from bio-based sources such as isobutylene (B52900) and isobutyraldehyde, which can be derived from the fermentation of biomass. researchgate.net This would position this compound as a renewable alternative to petroleum-derived dicarboxylic acids.

Circular Economy: The rigid and conjugated structure of this compound could be exploited to create polymers with enhanced properties, such as high thermal stability and mechanical strength. Furthermore, the design of these polymers could incorporate features that facilitate their chemical recycling, contributing to a circular economy. For example, the ester linkages in polyesters derived from this diacid could be designed for facile cleavage, allowing for the recovery of the monomer for reuse.

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The full potential of this compound will be realized through interdisciplinary collaborations.

Chemistry and Materials Science: The synthesis of novel polymers and materials from this compound is a key area for future research. Its unique structure could lead to materials with tailored optical, electronic, and mechanical properties. For example, its conjugated diene system could be exploited in the development of conductive polymers or materials for nonlinear optics.

Chemistry and Biology: The biological activity of this compound and its derivatives is an unexplored frontier. Its structural similarity to naturally occurring dicarboxylic acids suggests that it could have interesting biological properties. Screening for antimicrobial, antifungal, or other pharmacological activities could uncover new applications in medicine and agriculture.

Q & A

Q. What synthetic methodologies are established for generating 2,5-Dimethyl-2,4-hexadienedioic acid derivatives in asymmetric reactions?

The compound is synthesized via cyclopropanation reactions with diazoacetates, such as in the production of (+)-trans-chrysanthemic acid methyl ester. This reaction employs chiral salicylaldimine Cu(I) complexes to induce asymmetry, leveraging hybrid density functional theory (DFT) to probe transition states and stereoselectivity . Key parameters include catalyst loading, solvent polarity, and temperature, which influence enantiomeric excess and yield.

Q. How can spectroscopic techniques differentiate this compound from its structural isomers?

Raman spectroscopy provides distinct spectral fingerprints, including frequency shifts and depolarization ratios, to distinguish this compound from isomers like 2,5-Dimethyl-1,5-hexadiene. Coupled with LC-MS, accurate mass measurements (e.g., m/z 156.0423 for the unlabeled compound) and isotopic labeling (e.g., 13C7 incorporation) resolve structural ambiguities .

Q. What role does this compound play in fungal secondary metabolite pathways?

It acts as a shunt product in patulin and terreic acid biosynthesis, arising from detoxification mechanisms. In Aspergillus floccosus, isotopic labeling experiments (13C8-6-MSA) revealed 76% labeling efficiency, indicating compartmentalized production to mitigate cytotoxicity. LC-MS/MS analysis of fungal extracts confirms its presence at 10–20% of patulin yields .

Advanced Research Questions

Q. How do compartmentalization mechanisms regulate the detoxification of this compound in fungal systems?

Compartmentalization segregates cytotoxic intermediates like this compound from primary metabolism. In Aspergillus spp., its formation correlates with peroxisomal or vacuolar trafficking, akin to aflatoxin biosynthesis. Genomic analysis of terreic acid clusters and subcellular fractionation studies are critical to map enzymatic localization .

Q. What analytical challenges arise in quantifying isotopic incorporation in pathway intermediates?

High-resolution LC-MS must differentiate isotopic peaks (e.g., 13C7 vs. natural abundance) while accounting for matrix effects. The degree of labeling is calculated as:

Labeling %=SignallabeledSignallabeled+Signalunlabeled×100\text{Labeling \%} = \frac{\text{Signal}_{\text{labeled}}}{\text{Signal}_{\text{labeled}} + \text{Signal}_{\text{unlabeled}}} \times 100

Inconsistent labeling (e.g., 76% in A. floccosus) may reflect competing degradation or precursor channeling, necessitating kinetic modeling .

Q. Can computational methods predict reactivity trends for cyclopropanation reactions involving this compound?

Yes. Hybrid DFT studies model transition states and steric effects in asymmetric cyclopropanation. For example, chiral Cu(I) complexes stabilize endo transition states, favoring (1R,3R)-chrysanthemate products. Computational benchmarks against experimental enantiomeric excess (e.g., >90% ee) validate these models .

Q. What metabolic engineering strategies could enhance the yield of this compound in microbial systems?

Redirecting carbon flux via the shikimate pathway (e.g., in E. coli) requires overexpression of dioxygenases and dehydrogenases. However, toxicity necessitates compartmentalized expression or efflux pumps. CRISPR-interference (CRISPRi) screens identify gene knockdowns that minimize shunt pathway losses .

Methodological Considerations

  • Isotopic Labeling: Use 13C/15N-labeled precursors (e.g., 13C8-6-MSA) with LC-HRMS for pathway tracing .
  • Structural Elucidation: Combine Raman, NMR (1H/13C), and X-ray crystallography for unambiguous assignment .
  • Kinetic Studies: Employ stopped-flow LC-MS to capture transient intermediates in biosynthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.